GW 766994

Übersicht

Beschreibung

GW 766994: ist eine synthetische organische Verbindung, die für ihre Rolle als Antagonist des Chemokinrezeptors 3 bekannt ist. Sie hat sich als potenziell wirksam bei der Behandlung von Asthma und eosinophilem Bronchitis erwiesen . Die Verbindung zeichnet sich durch ihre Summenformel C21H24Cl2N4O3 und ein Molekulargewicht von 451,35 g/mol aus .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: : Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion. Der detaillierte synthetische Weg ist geschützt, aber im Allgemeinen beinhaltet er die Verwendung organischer Lösungsmittel und Reagenzien unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden: : Die industrielle Produktion von this compound erfolgt typischerweise in spezialisierten Anlagen, die für die Durchführung komplexer organischer Synthesen ausgerüstet sind. Der Prozess beinhaltet großtechnische Reaktionen, Reinigungsschritte und Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of GW 766994 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents and reagents under controlled conditions .

Industrial Production Methods: : Industrial production of this compound is typically carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions, purification steps, and quality control measures to ensure the purity and efficacy of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: : GW 766994 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: Wie Halogene oder Alkylierungsmittel

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

Asthma and Eosinophilic Bronchitis

GW 766994 has undergone clinical trials for treating asthma, particularly in patients exhibiting high levels of sputum eosinophilia. A Phase 2 trial (NCT01160224) focused on assessing its safety and efficacy in this patient population. Results indicated that this compound could potentially reduce eosinophilic inflammation, thus alleviating asthma symptoms .

| Study | Phase | Population | Outcome |

|---|---|---|---|

| NCT01160224 | Phase 2 | Mild-moderate asthma patients with high sputum eosinophilia | Safety and efficacy assessed; results pending |

Alzheimer's Disease

Recent research has highlighted the role of CCR3 in Alzheimer's disease pathogenesis. In a mouse model, this compound treatment resulted in significant reductions in tau hyperphosphorylation and amyloid-β production, which are critical factors in the progression of Alzheimer's disease. The blockade of CCR3 was shown to mitigate neuroinflammation and synaptic loss associated with cognitive decline .

| Study | Model | Key Findings |

|---|---|---|

| Xu et al., 2024 | APP/PS1 transgenic mice | Reduced tau phosphorylation, Aβ deposition, improved spatial learning |

Cardiovascular Applications

In experimental models of myocardial infarction (MI), this compound was evaluated for its effects on neutrophil retention and heart function. Although no significant improvement in heart function or infarction size was observed, the treatment did retain neutrophils within infarcted areas, suggesting a complex role in inflammation during cardiac events .

| Parameter | This compound Group | Control Group |

|---|---|---|

| Infarction Size | No significant difference | - |

| Neutrophil Infiltration | Increased retention observed | - |

Colitis Models

In studies involving DSS-induced colitis, this compound treatment was associated with increased disease severity compared to controls. This finding suggests that while CCR3 antagonism may be beneficial in some contexts, it could exacerbate inflammation in others .

| Parameter | This compound Treatment | Control Group |

|---|---|---|

| Disease Activity Index (DAI) | Higher incidence and severity | - |

| Colon Length Reduction | Similar to control group | - |

Wirkmechanismus

GW 766994 exerts its effects by antagonizing the chemokine receptor-3. This receptor is involved in the recruitment of eosinophils and other immune cells to sites of inflammation. By blocking this receptor, this compound reduces the inflammatory response and alleviates symptoms associated with conditions like asthma and eosinophilic bronchitis . The compound also affects signaling pathways involving cyclin-dependent kinase 5 and tau phosphorylation, which are relevant to neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

GW 766994 ist einzigartig in seiner hohen Spezifität und Potenz als Antagonist des Chemokinrezeptors 3. Ähnliche Verbindungen umfassen:

This compound: Ein weiterer Antagonist des Chemokinrezeptors 3 mit ähnlichen Eigenschaften.

GSK 766994: Eine verwandte Verbindung mit geringfügigen Abweichungen in ihrer chemischen Struktur und Aktivität .

Diese Verbindungen teilen ähnliche Wirkmechanismen, können sich aber in ihren pharmakokinetischen Eigenschaften und therapeutischen Anwendungen unterscheiden.

Biologische Aktivität

GW 766994, a selective antagonist of the chemokine receptor CCR3, has been extensively studied for its potential therapeutic applications, particularly in asthma and other eosinophilic conditions. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

This compound functions by inhibiting the CCR3 receptor, which plays a crucial role in eosinophil recruitment and activation. Eosinophils are implicated in various inflammatory processes, particularly in asthma. By blocking this receptor, this compound aims to reduce eosinophilic inflammation and improve respiratory function.

1. Efficacy in Asthma

A notable clinical trial investigated the safety and efficacy of this compound in patients with eosinophilic asthma. The study involved:

- Participants : 60 patients with asthma.

- Dosage : 300 mg of this compound twice daily for 10 days, followed by prednisone.

- Outcomes Measured : Sputum eosinophil counts, FEV1 (forced expiratory volume), PC20 methacholine (a measure of airway hyperresponsiveness), and Asthma Control Questionnaire (ACQ) scores.

Results :

- No significant reduction in sputum eosinophil counts or progenitor cells was observed despite high receptor occupancy.

- A modest improvement was noted in PC20 (0.66 doubling doses) and ACQ scores (0.43), although the clinical significance remains questionable .

| Parameter | This compound Group | Placebo Group | Statistical Significance |

|---|---|---|---|

| Sputum Eosinophils (%) | No significant change | - | Not significant |

| PC20 Methacholine (doubling doses) | 0.66 | - | p < 0.05 |

| ACQ Score Improvement | 0.43 | - | p < 0.05 |

2. Impact on Neutrophil Infiltration

Another study focused on the effects of this compound on neutrophil behavior following myocardial ischemia/reperfusion injury:

- Methods : Mice were treated with this compound post-injury.

- Findings : The treatment resulted in massive neutrophil infiltration at the injury site without significant improvement in heart function or infarction size compared to controls.

| Parameter | This compound Group | Control Group | Statistical Significance |

|---|---|---|---|

| Heart Function Improvement | No significant change | - | Not significant |

| Neutrophil Infiltration | Massive | Minimal | p < 0.01 |

These results suggest that while this compound affects neutrophil retention, it does not enhance healing post-injury .

Case Study Analysis

A series of case studies have illustrated the real-world implications of using this compound for treating asthma:

- Case Study A : A patient with severe eosinophilic asthma showed limited response to standard therapies but demonstrated slight improvements when treated with this compound in conjunction with corticosteroids.

- Case Study B : Another patient experienced exacerbated symptoms during treatment, highlighting the variability in individual responses to CCR3 antagonism.

These case studies emphasize the need for personalized approaches when utilizing this compound in clinical settings .

Eigenschaften

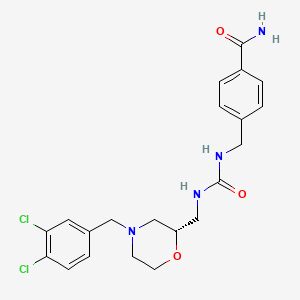

IUPAC Name |

4-[[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLUUMAKBFSDIE-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408303-43-5 | |

| Record name | GW-766994 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0408303435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-766994 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6213K1TPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.